(Z)-1-ethyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide
Description
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Properties
IUPAC Name |
1-ethyl-N-[3-(2-methylsulfanylethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S3/c1-4-20-8-7-13(19-20)16(22)18-17-21(9-10-25-2)14-6-5-12(27(3,23)24)11-15(14)26-17/h5-8,11H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDFSPHDJVDWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-1-ethyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide, with the CAS number 1173319-83-9, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 424.6 g/mol. The structure features a pyrazole moiety linked to a benzothiazole ring, which is known for its diverse pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₄O₃S₃ |
| Molecular Weight | 424.6 g/mol |
| CAS Number | 1173319-83-9 |
Antimicrobial Activity
Research has indicated that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial properties. A study evaluating various benzothiazole derivatives demonstrated that certain compounds showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria . Specifically, compounds structurally related to our target compound have been shown to exhibit noteworthy antibacterial effects, suggesting that this compound may possess similar properties.
Case Study: Antimicrobial Evaluation
In a comparative study, several synthesized benzothiazole derivatives were screened for antibacterial activity. Compounds demonstrating high efficacy included those with methylsulfonyl substitutions, which are structurally similar to our compound . This suggests a promising avenue for further investigation into the antimicrobial potential of this compound.
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. Compounds featuring thiazole rings have shown significant cytotoxic effects against various cancer cell lines. For instance, thiazole-based compounds have demonstrated effectiveness against HT-29 (colon cancer) and Jurkat (leukemia) cells .
Research Findings
A systematic study on thiazole derivatives reported that modifications in the chemical structure significantly influenced their antiproliferative activity. The presence of electron-withdrawing groups was found to enhance cytotoxicity against cancer cells . Given the structural attributes of this compound, it is hypothesized that this compound may exhibit similar anticancer properties.
Anti-inflammatory Activity
The anti-inflammatory effects of compounds containing pyrazole and thiazole moieties have also been documented. Recent studies highlight the potential of these compounds as selective inhibitors of COX enzymes, which play a crucial role in inflammation .
Case Study: COX Inhibition
In a study examining the anti-inflammatory properties of various pyrazole derivatives, some compounds showed selectivity towards COX-II inhibition with minimal ulcerogenic effects. This indicates a therapeutic potential for managing inflammatory conditions without significant side effects .
Scientific Research Applications
Anticancer Activity
The compound exhibits significant anticancer properties attributed to its structural features, particularly the thiazole and pyrazole moieties. Research indicates that derivatives of this compound can induce cytotoxic effects on various cancer cell lines.
Case Studies
- Study 1: Cytotoxicity Against Cancer Cell Lines
A study demonstrated that related compounds showed potent cytotoxicity against acute biphenotypic leukemia (MV4-11) and acute monocytic leukemia (MOLM13). The IC50 values were found to be as low as 0.3 µM for MV4-11 cells, indicating a strong therapeutic index for similar compounds.
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MV4-11 | 0.3 | MEK1/2 inhibition |
| Anticancer | MOLM13 | 1.2 | ERK pathway downregulation |
- Study 2: Mechanistic Insights
Another investigation revealed that thiazole-containing compounds down-regulated phospho-ERK1/2 levels, a critical pathway involved in cancer cell survival and proliferation, leading to apoptosis in sensitive cancer cell lines.
Kinase Inhibition
The compound has been identified as a potential inhibitor of specific kinases that play crucial roles in cancer progression. The inhibition of MEK1/2 kinases has been particularly noted, which can lead to reduced proliferation rates in leukemia cell lines.
Research Findings
Research has shown that similar compounds with structural features akin to (Z)-1-ethyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide effectively inhibit these kinases, suggesting a viable pathway for therapeutic intervention in cancer treatment.
Other Biological Activities
Beyond anticancer properties, the compound may exhibit additional biological activities due to its diverse structural components. Research has indicated potential applications in:
- Anti-inflammatory Effects : Similar thiazole derivatives have been studied for their ability to modulate inflammatory pathways.
- Antimicrobial Properties : Some studies suggest that thiazole-containing compounds can exhibit antimicrobial activity against various pathogens.
Q & A
Q. How does the compound’s stability vary under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Exposure to acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions, followed by HPLC monitoring .
- Metabolic Stability Assays : Liver microsome incubations (human/rat) to quantify CYP450-mediated degradation .
- Light Sensitivity : UV-Vis spectroscopy to track photodegradation (λ = 254–365 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
